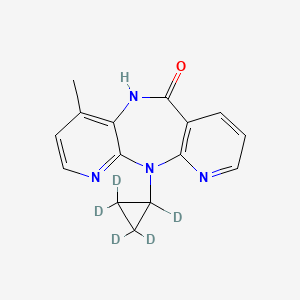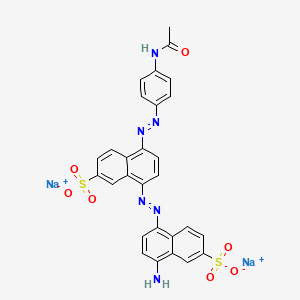
6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C12H10N2O2. This compound is part of the pyridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes two pyridine rings, one of which is substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-methyl-2-pyridylboronic acid with 3-bromopyridine-2-carboxylic acid using a Suzuki-Miyaura coupling reaction. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to maximize yield and minimize costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Methylpyridin-2-yl)pyridine-2-carboxylic acid
- 5-(6-Methylpyridin-2-yl)pyridine-3-carboxylic acid
- 2-(5-Methylpyridin-2-yl)pyridine-3-carboxylic acid
Uniqueness
6-(5-Methylpyridin-2-YL)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential bioactivity make it a valuable molecule in various research fields .
Properties
IUPAC Name |
6-(5-methylpyridin-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-4-10(13-6-8)11-5-3-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQLKTUVJVHREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244303-60-4 |
Source


|
| Record name | Abametapir carboxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244303604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABAMETAPIR CARBOXYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53DTP6U9Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)
![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)




![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)
![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B12067123.png)




![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)
